(1'S,2R,3S)-Fosaprepitant Dimeglumine

Stereochemistry NK1 receptor antagonist Diastereomer differentiation

This (1'S,2R,3S)-diastereomer of Fosaprepitant Dimeglumine is an essential reference standard for chromatographic resolution of the critical diastereomeric impurity pair in fosaprepitant API and injection formulations. It is used to verify system suitability parameters (retention time, resolution factor, peak symmetry) per validated HPLC methods, and to quantify the (1'S) isomer at the ICH Q3A identification threshold (0.10%). It is a definitive stereochemical purity marker in forced degradation studies, as no configurational inversion occurs in vivo. Supplied with orthogonal characterization (NMR, HRMS, IR), it ensures regulatory compliance for ANDA/DMF submissions and pharmacopeial monograph development.

Molecular Formula C₃₇H₅₆F₇N₆O₁₆P
Molecular Weight 1004.83
Cat. No. B1152843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1'S,2R,3S)-Fosaprepitant Dimeglumine
Molecular FormulaC₃₇H₅₆F₇N₆O₁₆P
Molecular Weight1004.83
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1'S,2R,3S)-Fosaprepitant Dimeglumine: Stereochemically Defined NK1 Receptor Antagonist Prodrug Isomer for Analytical Reference and Pharmaceutical Quality Control


(1'S,2R,3S)-Fosaprepitant Dimeglumine is a specific diastereomer of the intravenous neurokinin-1 (NK1) receptor antagonist prodrug fosaprepitant dimeglumine (MK-0517), an organoammonium salt obtained by reaction of (1'S)-fosaprepitant with two equivalents of 1-deoxy-1-(methylamino)-D-glucitol [1]. The compound possesses the molecular formula C₃₇H₅₆F₇N₆O₁₆P and molecular weight 1004.83 g/mol, and is distinguished from the active pharmaceutical ingredient (API) by its (S) configuration at the 1' benzylic ether chiral center, whereas the API bears (R) configuration at this position . It is primarily employed as a reference standard for stereochemical impurity profiling, analytical method development and validation, and regulatory quality control in the manufacture of fosaprepitant dimeglumine drug substance and injection formulations .

Why Generic Fosaprepitant Dimeglumine Cannot Substitute for (1'S,2R,3S)-Fosaprepitant Dimeglumine in Stereochemical Quality Control and Pharmacological Studies


Fosaprepitant dimeglumine contains three chiral centers that generate eight possible stereoisomers; only the (1'R,2R,3S) configuration corresponds to the pharmacologically active prodrug capable of efficient in vivo phosphatase-mediated conversion to the NK1 receptor antagonist aprepitant [1]. The (1'S,2R,3S) diastereomer cannot substitute for the API in pharmacological assays because stereochemistry at the 1' position is a critical determinant of NK1 receptor binding: the correct (1'R) prodrug already exhibits a 10-fold lower receptor affinity than its active metabolite aprepitant, and inversion to the (1'S) configuration would be expected to further degrade target engagement [2]. Critically, human pharmacokinetic studies using chiral LC-MS/MS have demonstrated that aprepitant undergoes no detectable configurational inversion at any of its three chiral centers in vivo, meaning the (1'S,2R,3S) isomer cannot serve as a prodrug precursor to the active antagonist and remains a pharmacologically distinct entity throughout systemic circulation [3].

Quantitative Evidence for the Differentiation of (1'S,2R,3S)-Fosaprepitant Dimeglumine from the Active API and Its Role as an Essential Reference Standard


Stereochemical Configuration Divergence at the 1' Benzylic Chiral Center: (S) vs. (R) in the Active API

The (1'S,2R,3S)-Fosaprepitant Dimeglumine diastereomer possesses (S) absolute configuration at the 1' benzylic ether chiral center, in contrast to the (R) configuration required in the active pharmaceutical ingredient. This configurational inversion at a single stereocenter among three produces a compound with distinct physicochemical properties and pharmacological behavior [1]. The prodrug fosaprepitant (compound 11, bearing the correct 1'R configuration) exhibits a 10-fold lower binding affinity for the human NK-1 receptor compared to its active metabolite aprepitant (compound 2), demonstrating that even the native prodrug has substantially attenuated target binding [2]. Since the 1' benzylic ether moiety directly participates in the NK1 receptor pharmacophore, inversion to (S) at this center is predicted to further reduce or abrogate receptor occupancy, rendering the (1'S) isomer pharmacologically divergent from the API [1] [2].

Stereochemistry NK1 receptor antagonist Diastereomer differentiation Chiral purity

HPLC Separation and Quantification of (1'S,2R,3S)-Fosaprepitant Dimeglumine as a Process-Related Diastereomeric Impurity in API

A validated reversed-phase HPLC method has been developed for the simultaneous separation and determination of eight related substances including diastereomeric impurities in fosaprepitant dimeglumine API [1]. The method, performed on a Supersil ODS-2 column (250 × 4.6 mm, 5 µm) with phosphate buffer (pH 2.15)/acetonitrile gradient elution at 215 nm detection wavelength, achieves baseline resolution of the (1'S,2R,3S) diastereomer from the (1'R,2R,3S) API peak. The method demonstrates detection limits (LOD) of 1.5–12.5 ng/mL and quantitation limits (LOQ) of 3.0–37.5 ng/mL across the impurity panel, with linearity of r² ≥ 0.999 over the calibrated range [1]. The synthesis and characterization of the specific fosaprepitant diastereomers, including the (1'S,2R,3S) isomer, as crucial components for manufacturing quality control has been described with full confirmation by elemental analysis, IR, NMR, and MS [2].

HPLC method validation Related substances Diastereomer separation Pharmaceutical impurity profiling

Regulatory Impurity Specification Thresholds Requiring Stereochemically Authentic (1'S,2R,3S) Reference Material for Compliance

International Council for Harmonisation (ICH) Q3A guidelines mandate that individual unspecified impurities in new drug substances be controlled at reporting thresholds of 0.05%, identification thresholds of 0.10%, and qualification thresholds of 0.15% (for maximum daily doses ≤2 g/day) [1]. Commercial fosaprepitant dimeglumine API specifications reflect these requirements: individual impurity limits of <0.10% (Angle Biopharma specification) [2] and ≤0.10% for other single impurities with total impurities ≤1.0% (ZHONGAN certificate of analysis) . A pharmaceutical purification patent (EP 2057151) demonstrates that aprepitant batches can contain diastereomeric impurity levels of 1.1% prior to purification, which must be reduced to meet specification through recrystallization processes that rely on authentic impurity reference standards for endpoint determination [3]. The (1'S,2R,3S) isomer is explicitly one of the diastereomers requiring monitoring and control [1].

ICH Q3A Pharmaceutical quality control Diastereomeric impurity limits Regulatory compliance

Absence of In Vivo Stereochemical Interconversion: The (1'S) Isomer Cannot Convert to Active Aprepitant in Humans

A definitive clinical pharmacokinetic study employed achiral and chiral LC-MS/MS methods to investigate whether aprepitant undergoes configurational inversion at any of its three chiral centers following oral administration to human subjects [1]. The achiral ProntoSil C18 AQ method (4.6 × 100 mm, 3 µm; acetonitrile-water 47:53 v/v) separated all four diastereoisomeric pairs, and post-dose plasma analysis revealed only aprepitant and/or its enantiomer. Subsequent chiral separation on a Chiralcel OD-H column (hexane-isopropanol 80:20 v/v) with tandem mass spectrometric detection confirmed that post-dose human plasma samples contained exclusively aprepitant (1'R,2R,3S), with no detectable (1'S)-containing diastereomers or enantiomers [1]. This finding proves that the (1'S,2R,3S) isomer, if present as an impurity or administered directly, would persist as a distinct molecular entity incapable of conversion to the pharmacologically active (1'R) form throughout systemic circulation [1] [2].

Stereochemical integrity Chiral inversion In vivo pharmacokinetics NK1 receptor pharmacology

Comprehensive Spectroscopic and Crystallographic Characterization Enabling Unambiguous Identity Confirmation Versus Co-eluting Impurities

The full synthesis and characterization of the major isomers of fosaprepitant, including the (1'S,2R,3S) diastereomer, has been reported with complete confirmation by elemental analysis, IR spectroscopy, 1H and 13C NMR, and high-resolution mass spectrometry (HRMS) [1]. For the structurally analogous aprepitant diastereomer series, Gangula et al. (2010) achieved synthesis of all eight enantiomerically pure diastereomers with assignment of absolute configuration at each newly generated stereocenter by combined NMR and X-ray crystallographic analysis [2]. The distinct NMR chemical shifts (e.g., SSR-APT: 1H NMR δ 7.70, 7.51, 4.94, 4.35 ppm; RSR-APT: δ 11.408, 11.298, 7.981, 7.927 ppm in CD₃OD) and specific rotation values (SSR-APT: [α]D²⁵ +69.1°; RSR-APT: [α]D²⁵ +37.1°) demonstrate that each diastereomer possesses a unique, experimentally distinguishable spectroscopic fingerprint [1]. The commercial API (1'R,2R,3S-fosaprepitant dimeglumine) exhibits specific rotation +26.0° to +33.0° (c=0.5, water) , confirming that the (1'S) isomer can be differentiated from the API by polarimetry alone.

Reference standard characterization NMR spectroscopy X-ray crystallography Mass spectrometry Absolute configuration assignment

Validated Application Scenarios for (1'S,2R,3S)-Fosaprepitant Dimeglumine Based on Quantitative Differentiation Evidence


HPLC System Suitability and Diastereomer Resolution Verification in API Release Testing

Quality control laboratories performing release testing of fosaprepitant dimeglumine API utilize the (1'S,2R,3S) isomer as a system suitability reference standard to verify chromatographic resolution between the API main peak and the critical diastereomeric impurity pair. The validated HPLC method achieves LOD of 1.5–12.5 ng/mL and LOQ of 3.0–37.5 ng/mL with r² ≥ 0.999 linearity, enabling reliable quantification of the (1'S) isomer at the ICH Q3A identification threshold of 0.10% [1]. Injection of the authentic (1'S,2R,3S) reference standard prior to sample analysis confirms retention time reproducibility, peak symmetry, and resolution factor — parameters that cannot be established using the API alone [1] [2].

Forced Degradation Studies to Establish Stability-Indicating Capability of HPLC Methods

Regulatory submissions (ANDA, DMF) require demonstration that the analytical method is stability-indicating — i.e., capable of separating the API from all potential degradation products and process impurities [1]. The (1'S,2R,3S) isomer serves as a critical process-related impurity marker in forced degradation studies conducted under acidic, basic, oxidative, thermal, and photolytic stress conditions. Since in vivo stereochemical studies confirm that no configurational inversion occurs at any aprepitant chiral center in humans [2], the presence of the (1'S) isomer in stressed samples is attributable solely to manufacturing process variability or degradation — not metabolic interconversion — making it a definitive marker of stereochemical purity.

NK1 Receptor Structure-Activity Relationship (SAR) Studies Utilizing Stereochemically Defined Isomer Panels

Academic and industrial pharmacology groups investigating the stereochemical determinants of NK1 receptor antagonism require the full panel of fosaprepitant diastereomers for competitive binding assays and functional studies [1]. The prodrug fosaprepitant (1'R,2R,3S) exhibits 10-fold lower affinity for the human NK-1 receptor than aprepitant (Ki = 3 nM, IC50 = 0.09 nM) [2]. The (1'S,2R,3S) isomer, with its inverted configuration at the pharmacophoric 1' benzylic ether, enables quantitative assessment of the stereochemical contribution of the C-1' center to receptor binding energy, residence time, and functional antagonism — experiments for which the generic API or racemic mixtures are unsuitable [1] [2].

Reference Standard Qualification for Pharmacopeial Monograph Development and Regulatory Filings

When developing or updating pharmacopeial monographs (USP, EP) for fosaprepitant dimeglumine, the (1'S,2R,3S) isomer must be procured as a fully characterized primary reference standard with orthogonal identity confirmation by NMR, HRMS, IR, elemental analysis, and polarimetry [1]. The commercial API specification establishes that individual unspecified impurities must not exceed 0.10% of the main peak area, and total impurities must remain ≤1.0% [3] [4]. Only an analytically authenticated (1'S,2R,3S) reference standard with documented purity (typically ≥95% by HPLC, as supplied by specialty chemical vendors ) can support the accurate calculation of relative response factors and ensure that impurity levels reported in regulatory submissions are traceable to a characterized chemical entity.

Quote Request

Request a Quote for (1'S,2R,3S)-Fosaprepitant Dimeglumine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.